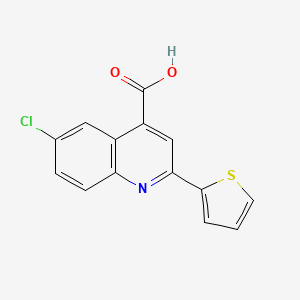

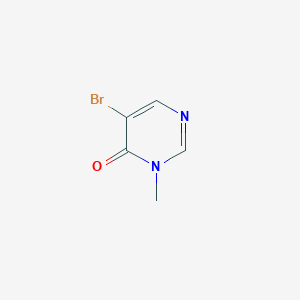

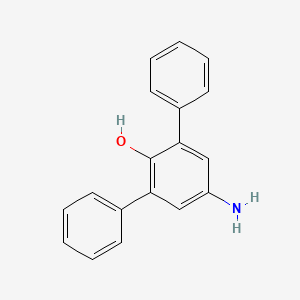

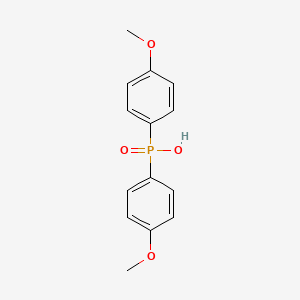

![molecular formula C7H4BrNO B1268614 3-Bromofuro[2,3-b]pyridine CAS No. 92404-58-5](/img/structure/B1268614.png)

3-Bromofuro[2,3-b]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromofuro[2,3-b]pyridine and related derivatives often involves carbon-carbon coupling reactions, which are pivotal in the field of organic chemistry. For example, novel pyridine derivatives have been synthesized via carbon-carbon coupling, characterized by XRD and spectroscopic techniques, and investigated using density functional theory (DFT) (Ghiasuddin et al., 2018). Additionally, compounds like 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have been explored for their molecular geometry and intermolecular interactions through single crystal X-ray diffraction data (Y. Rodi et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Bromofuro[2,3-b]pyridine derivatives is often investigated using X-ray diffraction (XRD) and density functional theory (DFT) to understand their geometric and electronic structure. Studies have shown good correspondence between XRD data and optimized DFT studies, indicating accurate modeling of these molecules' structures (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

3-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, leveraging its bromine substituent for further functionalization. The compound's reactivity has been mapped through molecular electrostatic potential (MEP) over its stabilized geometries, indicating potential bioactivity and nonlinear optical properties due to the conjugation effect (Ghiasuddin et al., 2018).

Physical Properties Analysis

The physical properties of 3-Bromofuro[2,3-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. The crystal and molecular structure investigations provide insights into the solid-state geometry and intermolecular interactions present in the crystal packing of such compounds (Y. Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromofuro[2,3-b]pyridine, including its reactivity towards nucleophilic and electrophilic substitution, are foundational for synthesizing various organic molecules. Theoretical and experimental studies on the reactivity indices, molecular electrostatic potential, and dipole measurements have elucidated possible reaction pathways and the compound's role as an intermediate in organic synthesis (Ghiasuddin et al., 2018).

Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

3-Bromofuro[2,3-b]pyridine has been explored in various chemical reactions. For instance, it undergoes bromination to form 2,3-dibromo derivatives, and nitration yields 2-nitro-3-bromo compounds. Additionally, its N-oxides can react with trimethylsilyl cyanide to produce α-cyanopyridine compounds. Chlorination and acetoxylation reactions of these N-oxides also lead to various chloro- and acetoxypyridine derivatives (Yamaguchi et al., 1998).

Halogenation Studies

Studies on the direct halogenation of thieno[2,3-b]pyridine have shown that it can be converted into its 3-chloro, 3-bromo, and 3-iodo derivatives. These reactions involve using elemental halogen, silver sulfate, and sulfuric acid, which also result in various transformation products of halothienopyridines (Klemm et al., 1974).

Synthesis Techniques

The compound has been employed in the synthesis of 3-Arylthieno[2,3-b]pyridines through a four-step sequence from 2-bromopyridines. The key step in this process is an iodine-mediated 5-endo cyclization, which showcases its potential in facilitating complex organic syntheses (Kobayashi et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromofuro[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTWYZRYGSLFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348911 | |

| Record name | 3-bromofuro[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromofuro[2,3-b]pyridine | |

CAS RN |

92404-58-5 | |

| Record name | 3-bromofuro[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

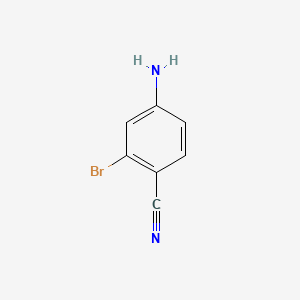

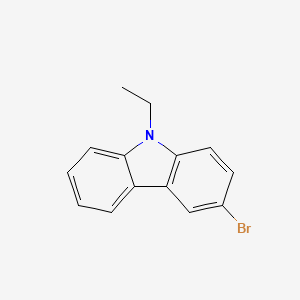

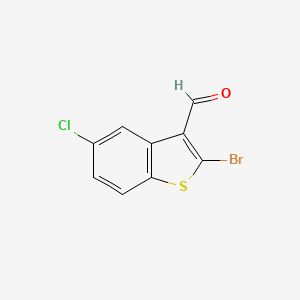

![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)